molecular formula C15H22BrNO3 B8158338 tert-Butyl 3-bromo-4-isopropoxybenzylcarbamate

tert-Butyl 3-bromo-4-isopropoxybenzylcarbamate

Cat. No.: B8158338
M. Wt: 344.24 g/mol
InChI Key: ZLKKXBNVCHDZHX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl 3-bromo-4-isopropoxybenzylcarbamate is an organic compound with the molecular formula C15H22BrNO3. It is a derivative of benzylcarbamate, featuring a tert-butyl group, a bromine atom, and an isopropoxy group attached to the benzene ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 3-bromo-4-isopropoxybenzylcarbamate typically involves the reaction of 3-bromo-4-isopropoxybenzylamine with tert-butyl chloroformate. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve stirring the reactants at room temperature for several hours to ensure complete conversion .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 3-bromo-4-isopropoxybenzylcarbamate undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines or thiols.

    Oxidation Reactions: The isopropoxy group can be oxidized to form corresponding carbonyl compounds.

    Reduction Reactions: The carbamate group can be reduced to form amines.

Common Reagents and Conditions

Major Products

Scientific Research Applications

tert-Butyl 3-bromo-4-isopropoxybenzylcarbamate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.

    Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-Butyl 3-bromo-4-isopropoxybenzylcarbamate involves its interaction with specific molecular targets. The bromine atom and the carbamate group play crucial roles in its reactivity. The compound can act as an electrophile, facilitating nucleophilic substitution reactions. Additionally, the isopropoxy group can undergo metabolic transformations, leading to the formation of active metabolites .

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl 3-bromo-4-methoxybenzylcarbamate
  • tert-Butyl 3-bromo-4-ethoxybenzylcarbamate
  • tert-Butyl 3-bromo-4-propoxybenzylcarbamate

Uniqueness

tert-Butyl 3-bromo-4-isopropoxybenzylcarbamate is unique due to the presence of the isopropoxy group, which imparts distinct steric and electronic properties compared to its methoxy, ethoxy, and propoxy analogs. These differences can influence the compound’s reactivity and its interactions with biological targets .

Properties

IUPAC Name

tert-butyl N-[(3-bromo-4-propan-2-yloxyphenyl)methyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22BrNO3/c1-10(2)19-13-7-6-11(8-12(13)16)9-17-14(18)20-15(3,4)5/h6-8,10H,9H2,1-5H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLKKXBNVCHDZHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=C(C=C(C=C1)CNC(=O)OC(C)(C)C)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22BrNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.